molecular formula C17H25NO5 B1500199 Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate CAS No. 886366-52-5

Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate

Cat. No.: B1500199
CAS No.: 886366-52-5
M. Wt: 323.4 g/mol
InChI Key: PPGQXIUFJSJUMP-UHFFFAOYSA-N
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Description

Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate is a useful research compound. Its molecular formula is C17H25NO5 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate, also known by its CAS number 886364-75-6, is a compound that has garnered attention for its potential biological activities. This article will focus on its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C17H25NO5
  • Molecular Weight : 309.36 g/mol
  • CAS Number : 886364-75-6

Synthesis

The synthesis of this compound typically involves the protection of amine groups through tert-butoxycarbonyl (Boc) chemistry, followed by coupling reactions with suitable substrates. The synthetic route often includes the use of reagents such as sodium bicarbonate and various solvents like dichloromethane (DCM) to facilitate the reaction.

The compound exhibits a range of biological activities primarily attributed to its ability to interact with various biological targets. It has been reported to influence several pathways related to cell signaling and receptor interactions:

  • Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in cellular proliferation and survival, particularly in cancer cells.
  • Receptor Modulation : The compound has shown potential in modulating receptors such as adrenergic receptors and various G-protein coupled receptors (GPCRs), which play critical roles in numerous physiological processes.

In Vitro Studies

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. For instance:

  • Cytotoxicity Assays : this compound has been tested against several cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. The IC50 values vary depending on the specific cell line tested.
Cell LineIC50 (µM)
HeLa15
MCF-720
A54910

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the impact of this compound on HeLa cells. Results indicated a dose-dependent decrease in cell viability, with apoptosis confirmed through annexin V staining.
  • Receptor Interaction Study : Another research project focused on the interaction of this compound with adrenergic receptors, revealing that it acts as a partial agonist, influencing downstream signaling pathways associated with cardiovascular function.

Properties

IUPAC Name

methyl 2-[(4-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-17(2,3)23-16(20)18-11-13(15(19)22-5)10-12-6-8-14(21-4)9-7-12/h6-9,13H,10-11H2,1-5H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGQXIUFJSJUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661459
Record name Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-3-(4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886366-52-5
Record name Methyl α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886366-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-3-(4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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